molecular formula C15H13N3O2 B11949342 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea CAS No. 107676-56-2

1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11949342
CAS No.: 107676-56-2
M. Wt: 267.28 g/mol
InChI Key: KUUOBHWNEYRZBM-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H13N3O2 It is characterized by the presence of a cyanophenyl group and a methoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)-3-(4-hydroxyphenyl)urea
  • 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea

Comparison: 1-(4-Cyanophenyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both a cyanophenyl and a methoxyphenyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and bioactivity profiles, making it suitable for specific applications .

Properties

CAS No.

107676-56-2

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C15H13N3O2/c1-20-14-8-6-13(7-9-14)18-15(19)17-12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19)

InChI Key

KUUOBHWNEYRZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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